GSK-F1
Description
Overview of Phosphoinositides and Their Diverse Roles in Cell Biology
Phosphoinositides are essential signaling lipids that constitute a minor fraction of the total phospholipids (B1166683) in eukaryotic cells. portlandpress.comnih.gov They are strategically located on the cytosolic face of cellular membranes, where they act as versatile regulators of numerous cellular functions. northwestern.eduportlandpress.com Their importance lies not in their structural contribution to the lipid bilayer but in their capacity to be rapidly synthesized and degraded, creating transient signals that control complex cellular events. nih.govnih.gov This dynamic nature allows cells to convert their membrane surfaces into sophisticated signaling platforms. nih.gov Phosphoinositides achieve their regulatory roles by recruiting and activating a wide range of proteins that contain specific PI-binding domains, thereby influencing processes from signal transduction to the structural organization of the cytoskeleton. cellsignal.comfrontiersin.org
Eukaryotic cells contain seven main phosphoinositide species, derived from the phosphorylation of phosphatidylinositol (PtdIns). nih.gov These include three monophosphates (PtdIns(3)P, PtdIns(4)P, PtdIns(5)P), three bisphosphates (PtdIns(3,4)P2, PtdIns(3,5)P2, PtdIns(4,5)P2), and one triphosphate (PtdIns(3,4,5)P3). cellsignal.com The synthesis and breakdown of these lipids are tightly controlled by specific kinases and phosphatases, ensuring that each PI species is enriched in distinct subcellular membrane compartments, creating a "zip code" that defines organelle identity. portlandpress.comcornell.edu
Generally, phosphatidylinositol monophosphates are found on the membranes of intracellular organelles, while di- and triphosphates are predominantly located at the plasma membrane. cellsignal.com This distinct localization is crucial for their function, allowing them to regulate specific cellular events at precise locations. nih.gov
Table 1: Cellular Distribution of Major Phosphoinositide Species
| Phosphoinositide Species | Primary Cellular Location(s) |
|---|---|
| PtdIns(4,5)P₂ | Plasma Membrane (apical surface in polarized cells) nih.govresearchgate.net |
| PtdIns(3,4,5)P₃ | Plasma Membrane (basolateral surface in polarized cells) nih.govresearchgate.net |
| PtdIns(4)P | Golgi Apparatus, Plasma Membrane nih.govmdpi.com |
| PtdIns(3)P | Early Endosomes, Multivesicular Bodies nih.govoup.com |
| PtdIns(3,5)P₂ | Late Endosomes, Lysosomes nih.govnih.gov |
| PtdIns(5)P | Nucleus nih.gov |
Phosphoinositides are central to a multitude of signaling and regulatory pathways that govern cellular life. nih.govnih.gov They function as precursors for second messengers, as docking sites for the recruitment of cytosolic proteins to membranes, and as allosteric regulators of protein activity. nih.govcellsignal.comnih.gov This versatility allows them to influence a wide spectrum of cellular activities, from the rapid transmission of signals from the cell surface to the long-term regulation of gene expression in the nucleus. northwestern.edunih.gov
Phosphoinositides are indispensable regulators of membrane trafficking, controlling virtually all vesicular transport pathways. nih.govnih.gov Their specific localization on the membranes of organelles like the Golgi apparatus, endosomes, and lysosomes serves as a molecular signature that directs the flow of vesicles. nih.govnih.gov They work in concert with small GTPases to recruit effector proteins that are essential for the budding, fission, and fusion of transport vesicles. nih.govnih.gov For instance, PtdIns(4)P is enriched at the Golgi and is crucial for secretory vesicle formation, while PtdIns(3)P is a key marker of early endosomes, regulating the endocytic pathway. nih.govoup.com PtdIns(4,5)P₂ at the plasma membrane is involved in both exocytosis and endocytosis, highlighting the central role of these lipids in maintaining the dynamic exchange of components between cellular compartments. oup.comnih.gov
Phosphoinositides are key mediators in the signaling pathways that control cellular and organismal metabolism. nih.govnih.gov They are particularly central to the anabolic functions of insulin (B600854). nih.gov Following insulin receptor activation, Class I phosphoinositide 3-kinases (PI3Ks) are recruited to the plasma membrane where they phosphorylate PtdIns(4,5)P₂ to generate PtdIns(3,4,5)P₃. cellsignal.comnih.gov This lipid second messenger then recruits and activates downstream effectors, most notably the protein kinase Akt (also known as PKB), which in turn orchestrates a phosphorylation cascade. nih.govnih.gov This cascade is fundamental for stimulating glucose uptake into muscle and fat cells, primarily by promoting the translocation of the glucose transporter GLUT4 to the cell surface. nih.gov Dysregulation of these PI-dependent signaling pathways is a hallmark of metabolic diseases such as insulin resistance and type 2 diabetes. nih.govnih.gov
The phosphoinositide signaling pathway is a critical axis controlling cell growth, proliferation, and survival. nih.govnih.gov Growth factors activate PI3Ks, leading to the production of PtdIns(3,4,5)P₃ and its derivative PtdIns(3,4)P₂. nih.govnih.gov These lipids act as docking sites for proteins containing Pleckstrin Homology (PH) domains, such as Akt and phosphoinositide-dependent kinase-1 (PDK1). cellsignal.comfrontiersin.org The recruitment of Akt to the membrane allows for its phosphorylation and activation by PDK1 and mTORC2. nih.govnih.gov Activated Akt then phosphorylates a multitude of downstream targets that promote cell cycle progression, cell growth (anabolic processes), and inhibit apoptosis (programmed cell death). nih.govrupress.org Given its central role in promoting cell proliferation and survival, the PI3K/Akt pathway is one of the most frequently mutated pathways in human cancers. cellsignal.comnih.gov
Autophagy is a fundamental cellular process for degrading and recycling cytosolic components, and phosphoinositides are key regulators at nearly every stage. nih.govresearchgate.net The process is initiated, in part, by the activity of different classes of PI3K. The Class III PI3K complex generates PtdIns(3)P, which is essential for the nucleation and formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo. nih.govencyclopedia.pub Conversely, the Class I PI3K pathway, which produces PtdIns(3,4,5)P₃ and activates the mTORC1 complex, acts as a major inhibitor of autophagy initiation in nutrient-rich conditions. nih.gov Phosphoinositides like PtdIns(3,5)P₂ and PtdIns(4)P are also involved in later stages, including autophagosome maturation and fusion with lysosomes to form the autolysosome, where degradation occurs. nih.govencyclopedia.pub This intricate control by various phosphoinositide species underscores their importance in maintaining cellular homeostasis through autophagy. nih.govnortheastern.edu
Fundamental Signaling and Regulatory Functions of Phosphoinositides
Actin Cytoskeleton Reorganization
The actin cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, movement, and internal organization. mdpi.com The regulation of its assembly and disassembly is tightly controlled by signaling pathways, including those involving phosphoinositides. nih.govresearchgate.net PIK activity generates lipid messengers that recruit and activate proteins responsible for actin dynamics. For instance, the activation of certain PIKs can lead to the recruitment of the Arp2/3 complex and the GTPase Rac1 to the cell's leading edge, processes essential for the formation of lamellipodia—the broad, flat extensions that drive cell migration. nih.gov Glycogen synthase kinase 3 (GSK3) also plays a role in regulating the cytoskeleton, and its activity can be influenced by upstream PIK signaling. nih.govnih.gov By inhibiting specific PIKs, compounds like GSK-F1 can interfere with these signaling cascades, thereby affecting the processes of actin cytoskeleton reorganization that are vital for cell motility and polarization. nih.govfrontiersin.org
Ion Channel Regulation
The flow of ions across cellular membranes is controlled by specialized proteins known as ion channels, which are fundamental to processes like nerve impulse transmission, muscle contraction, and maintaining cellular equilibrium. nih.govfaseb.org The function of these channels is often modulated by cellular signaling pathways. The PI3K/Akt pathway, a major branch of PIK signaling, is a key regulator of ion channel activity. researchgate.net Activation of PI3K leads to the activation of downstream kinases such as the serum- and glucocorticoid-inducible kinase 1 (SGK1). nih.gov SGK1, in turn, can activate a wide variety of ion channels, including those for sodium (e.g., ENaC, SCN5A), potassium (e.g., ROMK, Kv1.3), and calcium (e.g., TRPV4-6). nih.gov Therefore, the inhibition of PIKs can indirectly influence the activity of numerous ion channels by disrupting the signaling cascade that leads to their activation. This highlights a mechanism by which PIK inhibitors could modulate the electrophysiological properties of cells. nih.govnih.gov
Significance of Phosphoinositide Kinases (PIKs) in Cellular Homeostasis and Disease
Phosphoinositide kinases are central to maintaining cellular and organismal health. nih.gov Their signaling networks act as crucial platforms that orchestrate a multitude of biological processes, ranging from cell growth and survival to immunity and metabolism. nih.govresearchgate.net The proper functioning of these pathways is essential for normal development and homeostasis. nih.gov Conversely, the dysregulation of PIK signaling is a hallmark of numerous pathological states. nih.govnih.gov Aberrant PIK activity is frequently implicated in the development and progression of diseases such as cancer, type II diabetes, and chronic inflammatory conditions, making these enzymes a significant area of biomedical research. nih.govnih.govnih.gov
Classification and Evolutionary Relationships of PIKs
The PIK family is diverse and is categorized into four main classes (I, II, III, and IV) based on their primary structure, substrate specificity, and regulatory mechanisms. nih.govwikipedia.org
Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into Class IA and IB. wikipedia.org Class IA enzymes are central to growth factor signaling, while Class IB is typically activated by G protein-coupled receptors. wikipedia.org
Class II PI3Ks are large monomeric enzymes whose roles are still being fully elucidated but are known to be involved in cell signaling and trafficking. nih.gov
Class III PI3Ks consist of a single enzyme, Vps34, which exclusively produces the phosphoinositide PI(3)P. wikipedia.org It plays a fundamental role in vesicle trafficking and autophagy. wikipedia.org
Class IV PIKs , also known as phosphatidylinositol 4-kinases (PI4Ks), phosphorylate phosphatidylinositol to generate PI(4)P. They are divided into Type II and Type III. nih.gov
The compound this compound is a potent inhibitor of the Type III alpha isoform of PI4K, known as PI4KA or PI4KIIIα. targetmol.comcaymanchem.com Phylogenomic studies reveal the evolutionary divergence of these kinase classes, showing that Class III PI3Ks are the most ancient, while Class I and II are found in higher eukaryotes. nih.gov This evolutionary context is valuable for understanding the specific functions of different isoforms and for the development of targeted therapies. nih.gov
Classification of Phosphoinositide Kinases (PIKs)
| Class | Subclass / Type | Key Members | Primary Function |
|---|---|---|---|
| Class I | IA | p110α, p110β, p110δ | Growth factor signaling, cell proliferation, survival |
| IB | p110γ | Inflammatory and immune responses | |
| Class II | - | PI3K-C2α, PI3K-C2β, PI3K-C2γ | Cell signaling, membrane trafficking |
| Class III | - | Vps34 | Vesicle trafficking, autophagy |
| Class IV (PI4K) | Type II | PI4KIIα, PI4KIIβ | Membrane trafficking |
| Type III | PI4KA (PI4KIIIα), PI4KB (PI4KIIIβ) | Generation of PI(4)P pools, viral replication |
Therapeutic Potential of Targeting PIKs in Pathological States
Given their central role in disease, PIKs have emerged as highly attractive drug targets. nih.govresearchgate.net The development of small molecule inhibitors that target these kinases is a major focus of pharmaceutical research, with the goal of treating cancers, inflammatory disorders, and metabolic diseases. nih.govresearchgate.net A key strategy is the development of isoform-selective inhibitors, which aim to block the specific PIK enzyme driving a disease while sparing other isoforms, thereby maximizing therapeutic benefit and minimizing side effects. nih.govnih.gov
This compound exemplifies this approach as a potent and selective inhibitor of PI4KA. caymanchem.commedchemexpress.com Research has shown its ability to inhibit this kinase at nanomolar concentrations, with significantly less activity against other PIK isoforms. caymanchem.com This selectivity is crucial for its potential application in pathological states where PI4KA is overactive, such as in certain viral infections like Hepatitis C, where the virus hijacks the host cell's PI4KA to create its replication machinery. caymanchem.commedchemexpress.com The ongoing exploration of PIK inhibitors holds significant promise for developing novel and effective therapies for a wide range of human diseases. nih.govnih.gov
Inhibitory Profile of this compound
| Target Kinase | Inhibition (IC50) | Inhibition (pIC50) | Reference |
|---|---|---|---|
| PI4KA (PI4KIIIα) | 5.01 nM | 8.0 | caymanchem.commedchemexpress.com |
| PI4KB (PI4KIIIβ) | 1,000 nM | 5.9 | caymanchem.commedchemexpress.com |
| PI3Kα | 2,512 nM | 5.8 | caymanchem.commedchemexpress.com |
| PI3Kβ | 7,943 nM | 5.9 | caymanchem.commedchemexpress.com |
| PI3Kδ | 2,512 nM | 6.4 | caymanchem.commedchemexpress.com |
| PI3Kγ | 2,512 nM | 5.9 | caymanchem.commedchemexpress.com |
IC50: Half-maximal inhibitory concentration. pIC50: The negative logarithm of the IC50 value; a higher value indicates greater potency.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Gsk F1 As a Phosphatidylinositol 4 Kinase Inhibitor
Characterization of GSK-F1 as a Phosphatidylinositol 4-Kinase Alpha (PI4KA) Inhibitor
Inhibition Profile Against PI4KA and Other Kinases
Inhibitory Potency (pIC50 values) for PI4KA
This compound demonstrates potent inhibition of PI4KA. targetmol.com Research findings have consistently reported its inhibitory potency with a pIC50 value of 8.0 against this target. medchemexpress.comabmole.comglpbio.comglpbio.compinterest.commedchemexpress.com The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning a higher value indicates greater potency.
Selectivity Spectrum Against PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD
To assess its specificity, this compound was tested against other related kinases. It shows a clear selectivity for PI4KA over the beta isoform (PI4KB) and several Class I phosphoinositide 3-kinases (PI3Ks). nih.gov The pIC50 values against these other kinases are significantly lower than for PI4KA, indicating weaker inhibition. medchemexpress.comabmole.comglpbio.comglpbio.com The selectivity profile is detailed in the table below.
| Kinase Target | pIC50 Value |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
| Data sourced from multiple references. medchemexpress.comabmole.comglpbio.comglpbio.compinterest.commedchemexpress.com |
The development of this compound followed earlier compounds such as GSK-A1. A comparison between these two inhibitors highlights the progressive improvements made in kinase inhibitor design. nih.gov
Comparison with Related PI4K Inhibitors (e.g., GSK-A1)
Relative Potency and Selectivity Considerations
GSK-A1 is a highly potent inhibitor of PI4KA, with reported pIC50 values in the range of 8.5-9.8. medchemexpress.com In a direct comparison, this compound shows a decreased potency against PI4KA. nih.gov For instance, one study reported an IC50 of 3.1 nM for GSK-A1, compared to 16 nM for this compound. nih.govresearchgate.netresearchgate.net However, this compound maintains a similar selectivity profile over PI4KB and various PI3Ks. nih.gov
| Compound | Target | Potency (pIC50) | Potency (IC50 in nM) |
| This compound | PI4KA | 8.0 medchemexpress.comabmole.comglpbio.com | 16 nih.govresearchgate.netresearchgate.net |
| GSK-A1 | PI4KA | 8.5-9.8 medchemexpress.com | ~3 medchemexpress.comnih.gov |
Pharmacokinetic Improvements of this compound Over Predecessors
A primary advantage of this compound over its predecessor, GSK-A1, lies in its enhanced pharmacokinetic properties. nih.gov While GSK-A1 suffered from poor pharmacokinetics, this compound was developed to have markedly better characteristics for in vivo studies. adipogen.comdcchemicals.comlabclinics.combiochempartner.com This improvement makes this compound a more suitable tool for certain research applications, despite its slightly lower in vitro potency against the primary target. nih.gov
Table of Compound Names
| Abbreviation / Name | Full Name |
| This compound | Not publicly disclosed |
| GSK-A1 | Not publicly disclosed |
| PI4KA | Phosphatidylinositol 4-Kinase Alpha |
| PI4KB | Phosphatidylinositol 4-Kinase Beta |
| PI3KA | Phosphoinositide 3-Kinase Alpha |
| PI3KB | Phosphoinositide 3-Kinase Beta |
| PI3KG | Phosphoinositide 3-Kinase Gamma |
| PI3KD | Phosphoinositide 3-Kinase Delta |
Mechanism of Action of Gsk F1 at the Molecular and Cellular Level
Impact of GSK-F1 on Phosphatidylinositol 4-Phosphate (PI4P) Levels
The primary effect of this compound is the perturbation of phosphatidylinositol 4-phosphate (PI4P) levels, a critical lipid messenger and precursor for other important signaling molecules. wayne.edu
The enzyme PI4KA is primarily responsible for synthesizing the pool of PI4P located at the plasma membrane. biologists.comnih.gov By directly inhibiting PI4KA, this compound effectively blocks this synthesis, leading to a significant reduction in plasma membrane-associated PI4P. wayne.edu In studies on prostate cancer cells, the inhibition of PI4KA with this compound was shown to reduce the levels of plasma membrane-associated phosphoinositide lipid messengers. wayne.edu This depletion of the PI4P pool at the plasma membrane is a foundational aspect of this compound's molecular action. rupress.orgnih.gov
PI4KA plays a crucial role in maintaining cellular homeostasis of key phosphoinositides. researchgate.net The PI4P it generates at the plasma membrane serves as the direct precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2 or PIP2). biologists.comucl.ac.uk This function is especially critical during periods of high signaling activity, where PI(4,5)P2 is consumed by enzymes like phospholipase C (PLC). rupress.org Under such conditions, PI4KA activity is required to replenish the PI4P precursor pool, thereby allowing for the regeneration of PI(4,5)P2 and the maintenance of signaling fidelity. rupress.org Inhibition or genetic inactivation of PI4KA prevents the restoration of the PI(4,5)P2 pool following its depletion, confirming the enzyme's essential homeostatic role. rupress.org
Consequences of PI4KA Inhibition on Downstream Signaling Pathways
The reduction of PI4P levels by this compound has cascading effects on downstream signaling pathways that depend on phosphoinositide availability.
A direct consequence of depleting the PI4P precursor pool is the modulation of PI(4,5)P2 availability. wayne.edu While resting cells may not show an immediate drop in total PIP2 levels upon PI4KA inhibition, the cell's ability to synthesize new PIP2 is compromised. nih.govrupress.org Research conducted in PC3 prostate cancer cells demonstrated this effect clearly. Treatment with this compound resulted in significantly diminished stores of PIP2 at the plasma membrane, indicating a reliance on PI4KA activity to maintain stable levels of this critical lipid. wayne.edu This highlights that this compound's inhibition of PI4KA ultimately leads to a reduced capacity to maintain or regenerate the plasma membrane PIP2 pool. wayne.edu
The reduction in PI(4,5)P2 availability has direct implications for the activation of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. wayne.edufrontiersin.org PI(4,5)P2 is the primary substrate for Class I phosphoinositide 3-kinases (PI3Ks). Upon activation, PI3K phosphorylates PI(4,5)P2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site at the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as the kinase AKT, leading to its activation. nih.gov By limiting the availability of the PI3K substrate PI(4,5)P2, this compound can consequently impair the downstream activation of the entire PI3K/AKT cascade. wayne.edu
The PI3K/AKT pathway is a major downstream effector of receptor tyrosine kinases (RTKs). researchgate.net Growth factors that bind to RTKs, such as insulin-like growth factors (IGFs) and platelet-derived growth factors (PDGFs), trigger the activation of PI3K at the plasma membrane. researchgate.net This activation is fundamentally dependent on the presence of its substrate, PI(4,5)P2. Therefore, by reducing the available pool of PI(4,5)P2, this compound interferes with a critical node in the RTK signaling network. The ability of RTKs to effectively signal through the PI3K/AKT pathway is diminished, not by inhibiting the RTK or PI3K directly, but by depleting the substrate essential for signal propagation. wayne.eduresearchgate.net
Implications for PI3K/AKT Pathway Activation
Regulatory Feedback Mechanisms in PI3K Pathway Inhibition
The inhibition of phosphatidylinositol 4-kinase type III alpha (PI4KA) by compounds such as this compound primarily targets the synthesis of phosphatidylinositol 4-phosphate (PI4P), a crucial precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). rupress.orgnih.gov While this compound is highly selective for PI4KA, the intricate crosstalk between phosphoinositide signaling pathways means that perturbing PI4KA can have downstream consequences on the phosphatidylinositol 3-kinase (PI3K) pathway. medchemexpress.comnih.gov The PI3K pathway is a critical regulator of numerous cellular functions, and its activity is tightly controlled by various feedback mechanisms. oncotarget.commdpi.com
A key link between the two pathways is their shared substrate, PI(4,5)P₂. Class I PI3Ks phosphorylate PI(4,5)P₂ to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), a pivotal secondary messenger that activates downstream effectors like AKT. mdpi.comnih.gov By reducing the available pool of PI4P, prolonged PI4KA inhibition can limit the synthesis of PI(4,5)P₂, thereby indirectly affecting the substrate availability for PI3K. nih.gov This functional connection suggests that inhibiting PI4KA could modulate PI3K signaling. nih.gov
In various cell types, the PI3K/AKT pathway is subject to negative feedback loops that prevent its overactivation. For instance, a common feedback mechanism involves the mTORC1 complex, a downstream effector of AKT, which can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS1), thereby dampening the upstream signals that activate PI3K. oncotarget.com When PI3K signaling is pharmacologically inhibited, these negative feedback loops can be released. This can lead to a compensatory rebound in pathway activity or the activation of alternative signaling routes. oncotarget.comoncotarget.com For example, specific inhibition of the PI3Kδ isoform in certain lymphoma cells leads to a rapid feedback activation of the PI3Kα isoform, mediated by increased proximal B cell receptor (BCR) signaling. oncotarget.com This demonstrates the adaptive nature of the PI3K network in response to targeted inhibition.
While direct studies on the feedback mechanisms triggered specifically by this compound's indirect influence on the PI3K pathway are not extensively detailed, the known crosstalk suggests that any reduction in PI3K activity could potentially trigger similar compensatory responses. nih.govresearchgate.net The cell might attempt to restore homeostasis by upregulating receptor tyrosine kinase (RTK) signaling or activating other kinase pathways that converge on similar downstream targets. grafiati.combiorxiv.org Therefore, the inhibition of PI4KA by this compound, through its effects on phosphoinositide metabolism, may lead to complex regulatory adjustments within the interconnected PI3K signaling network. nih.govresearchgate.net
Specific Cellular Processes Affected by this compound-Mediated PI4KA Inhibition
The enzyme PI4KA is a cornerstone of phosphoinositide metabolism, generating the PI4P pool at the plasma membrane that is essential for numerous cellular functions. nih.govresearchgate.net The specific inhibition of PI4KA by this compound disrupts the maintenance of this PI4P pool, leading to significant consequences for several key cellular processes. nih.govmdpi.com
Vesicular Trafficking and Membrane Dynamics
Vesicular trafficking, the transport of molecules within the cell via membrane-bound vesicles, is highly dependent on the precise composition of phosphoinositides on organelle membranes, which act as identity markers and recruitment platforms for effector proteins. researchgate.netnih.gov PI4P, the product of PI4KA, is a major regulator of this process. researchgate.net It is particularly abundant at the Golgi apparatus, where it governs anterograde trafficking pathways that move cargo from the Golgi to the plasma membrane. mdpi.comresearchgate.net
Inhibition of PI4KA by this compound disrupts this critical PI4P pool, leading to defects in the transport machinery. nih.govmdpi.com This can impair the proper delivery of proteins and lipids to their final destinations. physiology.org The regulation of membrane dynamics, including the physical properties of membranes and the formation of lipid rafts, is also sensitive to the balance of phosphoinositides. oup.com Changes in sterol flux and phosphoinositide composition can affect membrane-dependent processes, including vesicular trafficking and synaptic transmission. oup.com The disruption of PI4P homeostasis by this compound can therefore alter membrane properties and interfere with the recruitment of proteins necessary for vesicle formation, movement, and fusion. rupress.orgd-nb.info
Endocytosis and Exocytosis Pathways
Endocytosis (the uptake of material into the cell) and exocytosis (the secretion of material from the cell) are fundamental processes that rely on the dynamic remodeling of the plasma membrane. mdpi.com Both are intricately regulated by phosphoinositides. PI(4,5)P₂, which is synthesized from the PI4P pool maintained by PI4KA, plays a direct and critical role in both pathways, including the formation of endocytic vesicles and the control of exocytosis. rupress.orgmdpi.com
Pharmacological inhibition of PI4KA with related inhibitors has been shown to block the exocytotic pathway without necessarily affecting the synthesis of the secreted proteins themselves. frontiersin.orgresearchgate.net For example, in pituitary lactotrophs, the PI4KA inhibitor GSK-A1 was found to inhibit basal and stimulated prolactin release, indicating a crucial role for PI4KA in calcium-secretion coupling downstream of the initial calcium signal. frontiersin.orgresearchgate.net This suggests that this compound, by depleting the PI4P substrate needed for PI(4,5)P₂ synthesis, can uncouple the signaling cascade that leads to the fusion of secretory vesicles with the plasma membrane. frontiersin.org Consequently, both the internalization of receptors and the secretion of hormones, neurotransmitters, and other molecules can be significantly impaired. mdpi.comfrontiersin.org
Golgi Apparatus Function and Anterograde Trafficking
The Golgi apparatus serves as the central sorting and processing station in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. byjus.comstudysmarter.co.uk The structural integrity and function of the Golgi are critically dependent on a specific lipid environment, with PI4P being a key component. mdpi.comresearchgate.net PI4P generated at the Golgi recruits a variety of effector proteins that are necessary for the formation of transport vesicles destined for the plasma membrane (anterograde trafficking). mdpi.comphysiology.org
Inhibition of PI4KA by this compound can lead to a depletion of the PI4P pool at relevant membranes, which would be expected to have profound effects on Golgi function. nih.govmdpi.com The inhibition of ADP ribosylation factor 1 (Arf1) function, which is involved in recruiting PI4KA to the Golgi, results in the rapid disassembly of the Golgi complex and a halt in protein secretion. nih.gov This highlights the importance of the PI4KA-regulated machinery in maintaining both the structure and the transport functions of the Golgi. nih.gov Studies using other disruptive agents have shown that impairing Golgi function leads to the trapping of cargo, preventing its forward movement from the endoplasmic reticulum (ER) to the cell surface. physiology.org Therefore, by inhibiting PI4KA, this compound disrupts the essential process of anterograde trafficking, effectively blocking the secretory pathway at the level of the Golgi. mdpi.comnih.gov
Table of Research Findings on PI4KA Inhibition
| Process Affected | Key Findings | Consequence of Inhibition | Relevant Inhibitors Mentioned | Citations |
| PI3K Pathway Regulation | PI4KA generates PI4P, the precursor to PI(4,5)P₂, which is the substrate for PI3K. Crosstalk exists between PI4K and PI3K pathways. | Indirect modulation of PI3K signaling; potential for triggering feedback loops upon pathway disruption. | Wortmannin, LY294002 | nih.govnih.govoncotarget.com |
| Vesicular Trafficking | PI4P acts as a key regulator, especially in anterograde transport from the Golgi. | Impaired delivery of proteins and lipids to their destinations; altered membrane dynamics. | This compound | mdpi.comresearchgate.netoup.com |
| Exocytosis | PI4KA is essential for calcium-secretion coupling, downstream of voltage-gated calcium influx. | Blockade of basal and stimulated hormone/protein secretion. | GSK-A1, Wm (Wortmannin) | frontiersin.orgresearchgate.net |
| Golgi Function | PI4P is required to maintain Golgi structure and for the formation of transport vesicles. | Disruption of anterograde trafficking, leading to a halt in the secretory pathway. | Golgicide A | mdpi.comphysiology.orgnih.gov |
Therapeutic Research Applications of Gsk F1
Research in Viral Infections, Specifically Hepatitis C Virus (HCV)
GSK-F1 has been studied for its potential antiviral activity, with a specific focus on its effects against the Hepatitis C Virus (HCV). medchemexpress.commedchemexpress.comcaymanchem.combio-connect.nlfiercepharma.commedchemexpress.com
PI4KA as a Host Factor Essential for HCV Replication
Phosphatidylinositol 4-kinase type IIIα (PI4KA), also known as PI4KIIIα, has been identified as a host factor that is essential for the replication of the Hepatitis C Virus. bio-connect.nldcchemicals.comadipogen.combiochempartner.com RNA interference (RNAi) studies have indicated that PI4KA is a mandatory host factor in HCV replication. dcchemicals.comadipogen.combiochempartner.com Down-regulation of PI4KA appears to be reasonably tolerated by cultured cell models. dcchemicals.comadipogen.combiochempartner.com PI4KA is a target for drug development in the context of HCV infection. dcchemicals.comadipogen.combiochempartner.com
Inhibition of HCV Replication by this compound
This compound has demonstrated the ability to inhibit the replication of the Hepatitis C Virus. medchemexpress.comcaymanchem.combio-connect.nlfiercepharma.comhoelzel-biotech.com this compound is described as a potent inhibitor of PI4KA. dcchemicals.comadipogen.combiochempartner.comcenmed.combiomol.com this compound inhibits the replication of HCV genotypes 1a, 1b, and 2a in a cell-based replicon assay. caymanchem.combiomol.combioscience.co.uk The IC50 values for the inhibition of these genotypes are 12.6 nM for 1a, 2.51 nM for 1b, and 12.6 nM for 2a. caymanchem.combiomol.combioscience.co.uk
This compound exhibits selectivity for PI4KIIIα over other related kinases, including PI4Kβ, PI3Kα, PI3Kβ, PI3Kδ, and PI4Kγ. caymanchem.combiomol.combioscience.co.uk The IC50 values for these off-targets are significantly higher than for PI4KIIIα. caymanchem.combiomol.combioscience.co.uk Specifically, the IC50 for PI4KIIIα is 5.01 nM, while the IC50s for the other kinases are 1,000 nM (PI4Kβ), 2,512 nM (PI3Kα), 7,943 nM (PI3Kβ), 2,512 nM (PI3Kδ), and 2,512 nM (PI4Kγ). caymanchem.combiomol.combioscience.co.uk
Data on the inhibitory activity of this compound against various kinases:
| Kinase | IC50 (nM) |
| PI4KIIIα | 5.01 |
| PI4Kβ | 1,000 |
| PI3Kα | 2,512 |
| PI3Kβ | 7,943 |
| PI3Kδ | 2,512 |
| PI4Kγ | 2,512 |
In a separate study, using pIC50 values (which are the negative logarithm of the IC50 molar concentration), this compound showed a pIC50 of 8.0 against PI4KA, and lower pIC50 values against PI4KB (5.9), PI3KA (5.8), PI3KB (5.9), PI3KG (5.9), and PI3KD (6.4). medchemexpress.commedchemexpress.com
Data on the inhibitory activity of this compound against various kinases (pIC50):
| Kinase | pIC50 |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
Research has also explored the combination of this compound with other inhibitors, such as the CKIα-specific inhibitor H479, in cell culture models to assess HCV wild-type replication. nih.gov A combination of 5 µM H479 and 5 nM of the PI4KA-inhibitor F1 (this compound) was chosen for experiments, showing a moderate enhancement of replication up to a certain concentration followed by a decline at higher concentrations. nih.gov
Research in Oncological Contexts
Research has also explored the role of this compound in oncological contexts, particularly in prostate cancer. medchemexpress.combiochempartner.combiomol.combioscience.co.uknih.govresearchgate.netwayne.edugskpro.comwayne.edugsk.combepress.comeortc.orggsk.comsloankettering.edugsk.com
Prostate Cancer Research
This compound has been utilized in prostate cancer research to investigate the role of PI4KA and its impact on cellular lipid messengers. adipogen.combiomol.combioscience.co.ukresearchgate.netwayne.eduwayne.edunih.govresearchgate.net The chemokine receptor CXCR4 signaling is involved in prostate cancer cell growth, invasion, and metastasis, particularly to the bone-marrow niche. researchgate.net CXCR4 interacts with PI4KIIIα through adaptor proteins, and PI4KA is overexpressed in prostate cancer metastasis. researchgate.net
Reduction of Plasma Membrane-Associated Phosphatidylinositol Phosphate (B84403) Lipid Messenger Levels
Inhibiting phosphatidylinositol 4-kinase IIIα (PI4KIIIα) with this compound has been shown to reduce the levels of plasma membrane-associated phosphatidylinositol phosphate lipid messengers in prostate cancer cells. wayne.eduwayne.edubepress.combepress.com The CXCL12/CXCR4 signaling pathway induces plasma membrane PI4P production through the recruitment of the PI4KIIIα-TTC7B complex. researchgate.netnih.gov Treatment of cells with this compound, a specific inhibitor of PI4KIIIα, abrogated plasma membrane PI4P production. researchgate.netnih.gov
Studies using immunofluorescence imaging with GFP-P4M-SidMx2 biosensors have shown drug-dependent effects on PI4P production upon induction of CXCL12 in prostate cancer cell lines like C4-2B and PC3. researchgate.netnih.govresearchgate.net Cells treated with this compound (2 µM) showed reduced PI4P production compared to control or CXCL12-stimulated cells. researchgate.netnih.govresearchgate.net
Impact on PI(4,5)P2 Levels in Prostate Cancer Cells
Research indicates that stable levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), also known as PIP2, at the plasma membrane depend on PI4KIIIα activity. wayne.eduwayne.edu Inhibiting PI4KIIIα with this compound reduces the plasma membrane concentration of PI(4,5)P2. wayne.eduwayne.edu PI(4,5)P2 is an important molecule implicated in the activation of the PI3K/AKT pathway and oncogenic processes. wayne.eduwayne.eduresearchgate.net
Studies using a PI(4,5)P2 biosensor (PLCδ1-PH-GFP) in PC3 prostate cancer cells demonstrated significantly less fluorescence at the plasma membrane in cells treated with this compound, indicating a reduction in PI(4,5)P2 stores. wayne.eduwayne.edu This suggests that maintaining stable levels of PI(4,5)P2 in prostate cancer cells is dependent on PI4KIIIα activity. wayne.eduwayne.edu
Implications for Invasion and Metastasis Mechanisms
Studies have explored the effects of this compound on cellular processes related to cancer progression, specifically invasion and metastasis. Research in prostate cancer cells, such as the PC3 and C4-2B lines, has demonstrated that this compound can reduce the levels of plasma membrane-associated phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). wikipedia.orgprobes-drugs.org
PI4KA is involved in the production of phosphatidylinositol 4-phosphate (PI4P), which serves as a precursor for PI(4,5)P2. wikipedia.orgwikipedia.org The maintenance of stable levels of PI(4,5)P2 at the plasma membrane is shown to be dependent on PI4KIIIα (PI4KA) activity in prostate cancer cells. wikipedia.orgprobes-drugs.org Inhibition of PI4KIIIα with this compound leads to a decrease in plasma membrane PI(4,5)P2 stores in these cells. wikipedia.orgprobes-drugs.org
Furthermore, research indicates a link between chemokine signaling, specifically via the CXCR4 receptor and its ligand CXCL12, and PI4P production at the plasma membrane through the recruitment of the TTC7B-PI4KIIIα complex in prostate cancer cells. nih.gov Treatment with this compound was observed to abrogate this CXCL12-induced PI4P production. nih.gov The CXCR4-CXCL12 axis is known to regulate cell growth, invasion, and metastasis in prostate cancer. wikipedia.orgnih.govguidetopharmacology.org These findings suggest that by inhibiting PI4KA and subsequently reducing PI(4,5)P2 levels, this compound may impact mechanisms crucial for the invasion and metastasis of prostate cancer cells. wikipedia.orgprobes-drugs.org
The following table summarizes key findings related to this compound's impact on phosphoinositide levels in prostate cancer cells:
| Cell Line | Treatment with this compound | Effect on Plasma Membrane PI(4,5)P2 Levels | Reference |
| PC3 prostate cancer cells | Yes | Diminished stores | wikipedia.orgprobes-drugs.org |
| C4-2B prostate cancer cells | Yes | Abrogated CXCL12-induced PI4P production | nih.gov |
Other Cancer Research Areas
Specific research findings detailing the role or potential of this compound in other cancer research areas, beyond its implications for invasion and metastasis mechanisms in prostate cancer, were not identified in the consulted literature.
Specific research findings on the potential of this compound in EGFR-dependent tumors, such as breast cancer and glioblastomas, were not identified in the consulted literature. Research exists on the role of EGFR in these cancers researchgate.netciteab.comguidetoimmunopharmacology.orgnih.gov, but not in direct relation to studies involving this compound.
Specific research findings on the role of this compound in Golgi apparatus dynamics and the tumor microenvironment were not identified in the consulted literature. While the Golgi apparatus and its dynamics are recognized for their crucial roles in cancer and the tumor microenvironment guidetopharmacology.orgharvard.eduthegoodscentscompany.comnih.gov, and PI4KIIIβ (a different PI4K isoform) is associated with the Golgi researchgate.netguidetopharmacology.org, the available information does not specifically link this compound, which primarily targets PI4KA, to these processes.
Research in Other Pathological Conditions
Specific research findings detailing the role or potential of this compound in other pathological conditions, such as inflammatory processes or neurodegenerative research, were not identified in the consulted literature.
Inflammatory Processes
Future Directions and Research Gaps
Exploration of Additional Therapeutic Indications for GSK-F1
While this compound has been studied for HCV infection, the broader role of PI4K inhibition suggests potential in other therapeutic areas medchemexpress.comdcchemicals.comcaymanchem.com. PI4Ks are involved in various cellular processes, including membrane trafficking, lipid signaling, and the regulation of ion channels, making them potential targets for a range of diseases patsnap.comscbt.com. Research indicates that aberrant PI4K signaling is implicated in the progression of various cancers, such as breast, liver, and colorectal cancers patsnap.com. PI4KIIIβ, in particular, has been linked to the activation of the PI3K/Akt pathway, which is crucial for cell growth and survival patsnap.com. Inhibiting PI4KIIIβ can potentially suppress tumor growth and induce apoptosis in cancer cells patsnap.com. Furthermore, the involvement of PI4K in angiogenesis presents an opportunity for developing anti-angiogenic therapies to limit tumor growth and metastasis patsnap.com.
Beyond infectious diseases and cancer, PI4K inhibitors are being explored for neurodegenerative diseases, given the link between the PI4K/PI4P pathway and the regulation of autophagy, a process essential for clearing damaged cellular components patsnap.com. Dysregulation of autophagy is a hallmark of conditions like Alzheimer's and Parkinson's diseases, suggesting that modulating PI4K activity could potentially mitigate their progression patsnap.com.
Research also highlights the potential of PI4K inhibitors in treating malaria, with compounds targeting Plasmodium falciparum PI4K showing promise in preclinical and clinical development researchgate.netnih.govnih.govmdpi.com. This indicates that inhibiting PI4K is a viable strategy for parasitic infections as well.
Advanced Mechanistic Studies on Specific Cellular Pathways
Detailed understanding of how this compound and other PI4K inhibitors affect specific cellular pathways is an ongoing area of research. PI4Ks are integral to the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid signaling molecule involved in numerous cellular functions, including membrane trafficking, cytoskeletal organization, and regulation of other lipid signaling pathways patsnap.comscbt.com.
Studies are needed to fully elucidate the mechanisms by which PI4K inhibition impacts these processes. For instance, research has shown that PI4KIIIα is tightly linked to CXCR4-induced prostate cancer cell invasion, suggesting a role in tumor metastasis researchgate.net. Further studies are required to dissect this cross-talk and determine if targeting PI4KIIIα holds therapeutic benefit for advanced prostate cancer researchgate.net.
The interaction between PI4K activity and other cellular pathways, such as the PI3K/Akt/mTOR pathway, also warrants further investigation patsnap.comnih.govahajournals.org. Understanding these complex interactions is crucial for predicting the full scope of effects of PI4K inhibition and identifying potential synergistic targets for combination therapies. Additionally, the role of PI4P in regulating ion channels is an emerging area, with research indicating that decreased membrane PI4P can impact the localization and activity of certain ion channels researchgate.net. More studies are needed to understand the implications of PI4K inhibition on ion channel function and its potential therapeutic relevance researchgate.net.
Research gaps exist in fully elucidating the molecular mechanisms of PI4KIIIβ membrane recruitment uochb.cz. Structural studies, such as determining the crystal structure of the PI4KIIIα N-terminus in complex with interacting proteins, could provide insights into membrane recruitment and patch formation uochb.cz. The structural basis for the interaction between PI4KIIIα and viral proteins, like the HCV NS5A protein, is also not fully understood and requires further structural analysis uochb.cz.
Development of Next-Generation PI4K Inhibitors with Improved Profiles
While compounds like this compound have demonstrated the therapeutic potential of targeting PI4K, there is a continuous effort to develop next-generation inhibitors with improved properties patsnap.comresearchgate.netnih.govnih.gov. Challenges in developing PI4K inhibitors include achieving specificity and minimizing off-target effects, given the ubiquitous nature of PI4K enzymes patsnap.com. Long-term inhibition could potentially disrupt normal cellular functions and lead to adverse effects patsnap.com.
Efforts are also directed towards improving the pharmacokinetic properties of inhibitors to ensure optimal delivery and exposure at the target site patsnap.com. This includes developing orally active compounds with favorable metabolic stability and bioavailability researchgate.netnih.gov.
Investigation of Combination Therapies Involving PI4K Inhibition
The potential for combining PI4K inhibitors with other therapeutic agents is a significant area for future research. Combining therapies can potentially enhance efficacy, overcome resistance mechanisms, and allow for lower doses of individual agents, potentially reducing toxicity.
Research suggests that combining PI4K inhibitors with other treatments could be beneficial in cancer therapy. For instance, a study showed that combining a PI4KIIIα inhibitor with radiation therapy decreased tumor growth in xenograft models researchgate.net. This indicates a potential for radiosensitization by targeting PI4KIIIα researchgate.net.
Investigating combinations of PI4K inhibitors with agents targeting related pathways, such as the PI3K/Akt/mTOR pathway, could also yield synergistic effects, given the known interplay between these signaling cascades patsnap.comnih.govahajournals.org.
In the context of infectious diseases, combining PI4K inhibitors with existing antiviral or antiparasitic agents could help improve treatment outcomes and combat drug resistance. For example, exploring combinations of this compound with other anti-HCV agents could be a valuable research direction.
Further research is needed to identify optimal drug combinations, determine appropriate dosing regimens, and understand the underlying mechanisms of synergy or additive effects when PI4K inhibitors are used in conjunction with other therapies.
Q & A
Q. What is the primary mechanism of action of GSK-F1 in inhibiting PI4KA, and how does this differ from its effects on other PI kinases?
this compound is a quinazoline-derived inhibitor targeting PI4KA (phosphatidylinositol 4-kinase alpha) with a pIC50 of 8.0. Its selectivity profile shows weaker inhibition of PI4KB (pIC50: 5.9) and minimal activity against PI3K isoforms (pIC50: 5.8–6.4) . Methodologically, kinase inhibition is typically validated using in vitro enzymatic assays with recombinant kinases and ATP-competitive binding studies. Researchers should compare dose-response curves across isoforms to quantify selectivity, ensuring assays control for ATP concentration and buffer conditions .
Q. What experimental models are commonly used to assess this compound's efficacy in HCV infection studies?
this compound's antiviral potential is evaluated in in vitro models such as HCV replicon systems (e.g., Huh7 cells) and primary hepatocyte cultures. Key metrics include viral RNA replication inhibition and PI4P lipidomic profiling via LC-MS/MS . For mechanistic studies, CRISPR-edited PI4KA-knockout cell lines can isolate this compound-specific effects from off-target kinase interactions .
Q. How should researchers design dose-response experiments to evaluate this compound's pharmacokinetic (PK) properties?
Dose-response studies should include:
- Tier 1: In vitro metabolic stability assays (e.g., liver microsomes) to estimate hepatic clearance.
- Tier 2: In vivo PK profiling in rodent models, measuring plasma half-life (t½), bioavailability, and tissue distribution.
- Tier 3: Interspecies scaling to predict human PK parameters . Note that this compound’s improved PK over predecessors (e.g., GSK-A1) stems from structural optimization of the quinazoline scaffold to reduce metabolic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported selectivity between PI4KA and PI4KB across experimental setups?
Discrepancies may arise from assay variability (e.g., lipid substrate concentrations) or isoform-specific regulatory proteins. To address this:
- Perform cryo-EM or X-ray crystallography to compare this compound’s binding modes with PI4KA vs. PI4KB.
- Use cellular thermal shift assays (CETSA) to validate target engagement in native cellular environments .
- Cross-validate findings with isoform-specific siRNA knockdowns to confirm on-target effects .
Q. What strategies mitigate the toxicity associated with PI4KA inhibition in preclinical models?
PI4KA inhibition is linked to endoplasmic reticulum stress and cytotoxicity. To optimize therapeutic windows:
- Conduct transcriptomic profiling (e.g., RNA-seq) to identify off-target pathways activated by this compound.
- Develop prodrug formulations to limit systemic exposure or use tissue-targeted delivery systems (e.g., lipid nanoparticles) .
- Compare toxicity thresholds in 2D vs. 3D cell cultures, as the latter better mimics in vivo tissue complexity .
Q. How can researchers reconcile discrepancies between this compound's in vitro potency and in vivo efficacy?
Discrepancies often stem from differences in drug metabolism, protein binding, or compensatory signaling in vivo. Methodological solutions include:
- Pharmacodynamic (PD) biomarkers: Measure PI4P levels in target tissues via mass spectrometry to confirm target modulation .
- Mechanistic PK/PD modeling to correlate plasma concentrations with efficacy endpoints.
- Co-dosing studies with cytochrome P450 inhibitors to assess metabolic stability’s role in efficacy loss .
Q. What computational approaches are effective for optimizing this compound's scaffold to enhance isoform selectivity?
- Molecular dynamics simulations to map interactions between this compound and PI4KA’s ATP-binding pocket, identifying residues critical for selectivity.
- Free-energy perturbation (FEP) calculations to predict binding affinity changes for scaffold modifications.
- Machine learning models trained on kinase inhibitor datasets to prioritize synthetic candidates with reduced off-target liability .
Methodological Best Practices
- Data Validation: Replicate key findings across orthogonal assays (e.g., enzymatic activity + cellular PI4P quantification) .
- Reproducibility: Document assay conditions rigorously (e.g., ATP concentration, lipid substrates) per BJOC guidelines .
- Ethical Reporting: Disclose all negative or inconclusive results to avoid publication bias, especially in toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
